molecular formula C23H32O B8562210 4-Decyl-4'-methoxy-1,1'-biphenyl CAS No. 106793-56-0

4-Decyl-4'-methoxy-1,1'-biphenyl

Cat. No. B8562210
M. Wt: 324.5 g/mol
InChI Key: ANQLHCXWAURRFP-UHFFFAOYSA-N
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Patent
US04728458

Procedure details

A mixture of 38 g of 4-phenylphenol, 9 g of sodium hydroxide, 200 ml of methanol and 20 ml of water was heated. 28 g of dimethyl sulfate was dropped in the mixture with stirring at 50° C. After one hour, 20 ml of 10N-sodium hydroxide was dropped in the solution and continued stirring for 2 hours. The crystals were obtained after the solution was cooled to room temperature. After washing with water and methanol for several times, 30 g of 4-methoxybiphenyl (O) was obtained. 154 g of (O) was dissolved with mixed solution of 200 ml of chloroform and 75 ml of carbon tetrachloride, and then 11 g of aluminum chloride powder was added to the solution. 14 g of octanic acid chloride was added to the solution with stirring after changing colour of the solution to greenish blue. 150 ml of ice-water and 5 ml of conc. hydrochloric acid was added, after refluxing 5 hours. The water layer was removed, then the organic layer was washed with 0.1N hydrochloric acid and dehydrated with magnesium sulfate anhydride, and then evaporated after filtration to obtain crude crystals of 4'-nonylcarbonyloxy-4-methoxybiphenyl (P). 13 g of (P), 1 g of 10% palladium-carbon, 130 ml of acetic acid were put into an autoclave and then gave the pressure to 25 kg/cm2 by using hydrogen. (P) was reduced by heating for 3 hours at 80° C. After substituting nitrogen for hydrogen, palladium-carbon was separated by filtrating the reacted solution. 4'-decyl-4-methoxybiphenyl (Q) was obtained after cooling and drying. 8 g of (Q), 90 ml of acetic acid 30 ml of hydrogen bromide water solution were mixed and refluxed for 5 hours to obtain crude crystals. After cooling, the crude crystals were washed with methanol to crystallize 5.5 g of 4-(4'-octylphenyl)phenol.
Name
( P )
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
( P )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Reaction Step Five
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
130 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(C(O[C:13]1[CH:18]=[CH:17][C:16]([C:19]2[CH:24]=[CH:23][C:22]([O:25][CH3:26])=[CH:21][CH:20]=2)=[CH:15][CH:14]=1)=O)CCCCCCCC.[H][H]>[C].[Pd].C(O)(=O)C>[CH2:17]([C:13]1[CH:14]=[CH:15][C:16]([C:19]2[CH:20]=[CH:21][C:22]([O:25][CH3:26])=[CH:23][CH:24]=2)=[CH:17][CH:18]=1)[CH2:18][CH2:13][CH2:14][CH2:15][CH2:16][CH2:19][CH2:20][CH2:21][CH3:22] |f:2.3|

Inputs

Step One
Name
( P )
Quantity
13 g
Type
reactant
Smiles
C(CCCCCCCC)C(=O)OC1=CC=C(C=C1)C1=CC=C(C=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
( P )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCC)C(=O)OC1=CC=C(C=C1)C1=CC=C(C=C1)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Smiles
[C].[Pd]
Step Six
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C].[Pd]
Step Seven
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gave the pressure to 25 kg/cm2
CUSTOM
Type
CUSTOM
Details
was separated
FILTRATION
Type
FILTRATION
Details
by filtrating the reacted solution

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCC)C1=CC=C(C=C1)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.